![molecular formula C24H16Cl2F5N3O3 B456419 5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]-4-pyrazolyl]-2-furancarboxamide](/img/structure/B456419.png)
5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]-4-pyrazolyl]-2-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]-4-pyrazolyl]-2-furancarboxamide is a dichlorobenzene.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been studied in the context of the synthesis of various derivatives. For instance, Amir and Kumar (2005) synthesized derivatives of 3,5-dimethyl pyrazoles and 3-methyl pyrazol-5-ones, including compounds related to this specific chemical structure, and examined their anti-inflammatory and other biological activities (Amir & Kumar, 2005).
Potential Biological Activities
- Research has indicated that derivatives of this compound might have biological relevance. For instance, the study of methylglyoxal, a reactive alpha-oxoaldehyde, revealed the formation of advanced glycation end-products, which are relevant in the context of diabetes and neurodegenerative diseases. This is significant as it highlights the compound's potential role in biological processes and its potential implications in disease mechanisms (Nemet, Varga-Defterdarović, & Turk, 2006).
Molecular Interaction Studies
- Detailed studies on molecular interactions, such as those conducted by Shim et al. (2002), have explored the antagonist behavior of related compounds. These studies provide insight into how similar chemical structures interact with biological receptors, which can be critical for drug development and understanding biological mechanisms (Shim et al., 2002).
Applications in Corrosion Inhibition
- Compounds with a similar structural framework have been studied for their potential as corrosion inhibitors. Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, revealing their efficiency as corrosion inhibitors and elucidating their reactive sites. This suggests potential industrial applications for such compounds in protecting metals from corrosion (Wang et al., 2006).
Potential Anticancer Activity
- Research has also delved into the potential anticancer properties of related compounds. For example, Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity against various cancer cell lines, indicating the possible relevance of similar chemical structures in cancer therapy (Deady et al., 2003).
Propriétés
Nom du produit |
5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]-4-pyrazolyl]-2-furancarboxamide |
|---|---|
Formule moléculaire |
C24H16Cl2F5N3O3 |
Poids moléculaire |
560.3g/mol |
Nom IUPAC |
5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H16Cl2F5N3O3/c1-10-23(11(2)34(33-10)8-14-18(27)20(29)22(31)21(30)19(14)28)32-24(35)17-6-4-13(37-17)9-36-16-5-3-12(25)7-15(16)26/h3-7H,8-9H2,1-2H3,(H,32,35) |
Clé InChI |
HMAOBYVPCGRUKK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-chlorophenoxy)methyl]-4-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B456336.png)
![Methyl 6-tert-butyl-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456337.png)
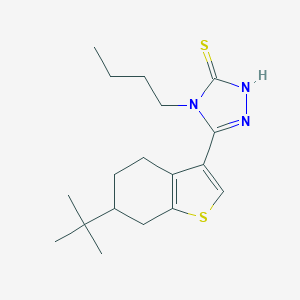
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B456339.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B456340.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}methanone](/img/structure/B456341.png)
![5-methyl-1,3-diphenyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B456342.png)
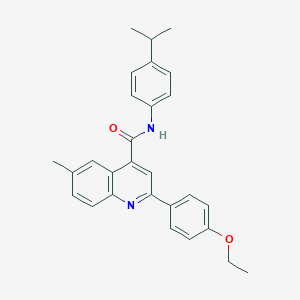
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B456350.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B456351.png)
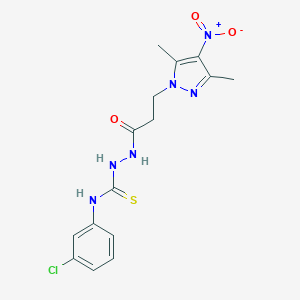
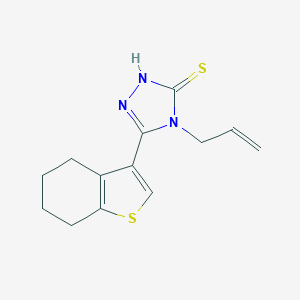
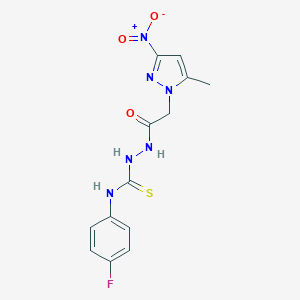
![2-(3,4-dichlorophenoxy)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B456359.png)